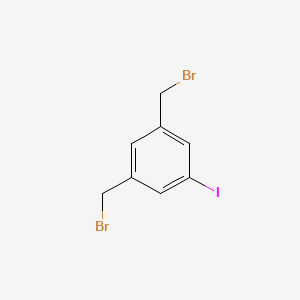

1,3-双(溴甲基)-5-碘苯

描述

1,3-Bis(bromomethyl)benzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as m-Xylene dibromide, m-Xylylene dibromide, and α,α’-Dibromo-m-xylene .

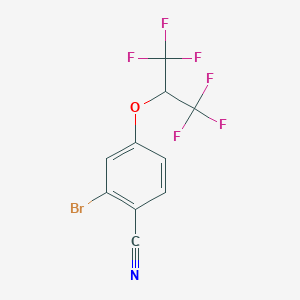

Molecular Structure Analysis

The molecular structure of 1,3-Bis(bromomethyl)benzene consists of a benzene ring with two bromomethyl groups attached at the 1 and 3 positions .Physical And Chemical Properties Analysis

1,3-Bis(bromomethyl)benzene has a molar mass of 263.96 . More detailed physical and chemical properties such as boiling point, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, viscosity, and thermal conductivity can be found in the NIST/TRC Web Thermo Tables .科学研究应用

- The National Institute of Standards and Technology (NIST) has critically evaluated the thermophysical property data of 1,3-bis(bromomethyl)benzene . This includes data on properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of phase transition, heat capacity, viscosity, and thermal conductivity .

- The methods of application or experimental procedures are not specified in the source .

- The results or outcomes obtained are also not specified in the source .

- This application is in the field of Organic & Biomolecular Chemistry . The bromination of organic molecules has been extensively studied, yet there is still a demand for safe and sustainable methodologies .

- The method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

- The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

Thermophysical Property Data Research

Electrochemical Bromofunctionalization of Alkenes

- Biocompatible Copolymer Carrier (iBody) Development

- This application is in the field of Biochemistry .

- Researchers have developed a high-affinity conformation-sensitive antibody mimetic using a biocompatible copolymer carrier (iBody) . This involves the use of peptide display methods for discovering new ligands of pharmacologically relevant targets .

- The method involves linking multiple copies of a selected low-affinity peptide to a biocompatible water-soluble N-(2-hydroxypropyl)methacrylamide copolymer carrier (iBody), which improved the binding of the conjugate by several orders of magnitude .

- The resulting iBody can distinguish between different conformations of the target protein . This strategy could significantly contribute to more effective drug discovery and design .

- Kinase Modulators

- This application is in the field of Cancer Research .

- “1,3-Bis(bromomethyl)-5-methylbenzene” is listed as a product under Kinase Modulators . Kinase modulators are compounds that can inhibit or activate kinases, which are enzymes that play crucial roles in the regulation of many cellular processes, including cell cycle, differentiation, and apoptosis .

- The method of application or experimental procedures are not specified in the source .

- The results or outcomes obtained are also not specified in the source .

属性

IUPAC Name |

1,3-bis(bromomethyl)-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2I/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAQAYJAXIDDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(bromomethyl)-5-iodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

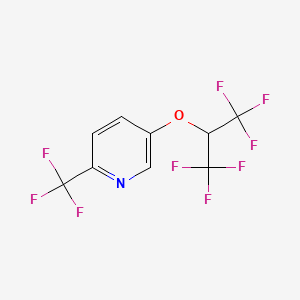

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)